(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AVE-8063 can be synthesized starting from 4-methoxyphenylacetic acid. The synthetic route involves several key steps:
Bromination: 4-methoxyphenylacetic acid is brominated to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) acrylic acid.
Perkin Condensation: This intermediate undergoes Perkin condensation to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
Amination: The bromine atom is substituted with an amino group to form (E)-2-(3-amino-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
Decarboxylation: The final step involves decarboxylation in a Cu/1,10-Phen/PEG-400 system under microwave conditions for 6 minutes to yield AVE-8063.
Industrial Production Methods
The industrial production of AVE-8063 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AVE-8063 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in AVE-8063.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .
Scientific Research Applications
AVE-8063 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of microtubule inhibitors and antimitotic agents.
Biology: AVE-8063 is employed in cell biology research to study cell division and cytoskeletal dynamics.
Medicine: The compound is being investigated for its potential anticancer properties, particularly in the treatment of solid tumors such as breast and ovarian cancer
Industry: AVE-8063 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
AVE-8063 exerts its effects by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, AVE-8063 can inhibit the growth and survival of cancer cells. The compound also binds to the colchicine-binding site of tubulin, preventing the polymerization of microtubules and thereby disrupting cell division .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another potent microtubule inhibitor with similar antimitotic properties.
3-Aminobenzophenones: These compounds also inhibit tubulin polymerization and have cytotoxic effects.
Uniqueness of AVE-8063
AVE-8063 is unique due to its specific molecular structure, which allows it to effectively inhibit the phosphatidylinositol 3-kinase pathway and bind to the colchicine-binding site of tubulin. This dual mechanism of action makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAMWSFELUCKOA-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162705-07-9 | |
Record name | AC-7739 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162705079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-7739 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41106YR00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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